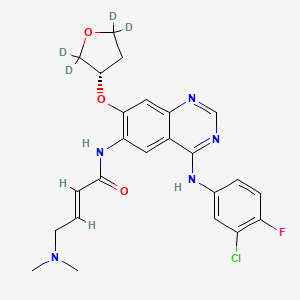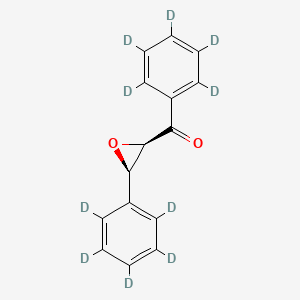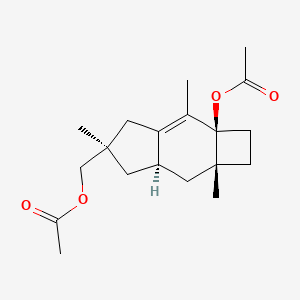
Sterpurol D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Sterpurol D is typically isolated from the endolichenic fungus Cryptomarasmius aucubae through rice solid-substrate fermentation . The structures of this compound and other related compounds are elucidated by analyzing NMR spectroscopic spectra and HRESIMS data . The absolute configurations are established through spectroscopic data analysis and comparison of specific optical rotation .
Análisis De Reacciones Químicas
Sterpurol D undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include Lipopolysaccharide (LPS)-induced BV-2 microglial cells . The major products formed from these reactions are typically analyzed using NMR spectroscopic spectra and HRESIMS data .
Aplicaciones Científicas De Investigación
Sterpurol D has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to significantly inhibit nitric oxide production in Lipopolysaccharide (LPS)-induced BV-2 microglial cells . This property makes it a potential candidate for anti-inflammatory and neuroprotective therapies . Additionally, this compound and related compounds have been studied for their anti-neuroinflammatory activities .
Mecanismo De Acción
Comparación Con Compuestos Similares
Sterpurol D is part of a group of sterpurane sesquiterpenoids, which also includes sterpurol A, sterpurol B, and sterpurol E . These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, sterpurol A and sterpurol B have also been shown to inhibit nitric oxide production, but their inhibitory effects may vary in potency compared to this compound . The uniqueness of this compound lies in its significant inhibition of nitric oxide production, making it a promising candidate for further research in anti-inflammatory and neuroprotective therapies .
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[(3S,6R,8R,10R)-3-acetyloxy-2,6,10-trimethyl-10-tricyclo[6.3.0.03,6]undec-1-enyl]methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12-16-10-17(4,11-22-13(2)20)8-15(16)9-18(5)6-7-19(12,18)23-14(3)21/h15H,6-11H2,1-5H3/t15-,17-,18-,19-/m1/s1 |
Clave InChI |
IOUCICIUFSGBJU-NXWXRZEISA-N |
SMILES isomérico |
CC1=C2C[C@](C[C@@H]2C[C@@]3([C@]1(CC3)OC(=O)C)C)(C)COC(=O)C |
SMILES canónico |
CC1=C2CC(CC2CC3(C1(CC3)OC(=O)C)C)(C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



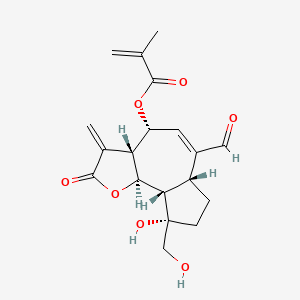
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
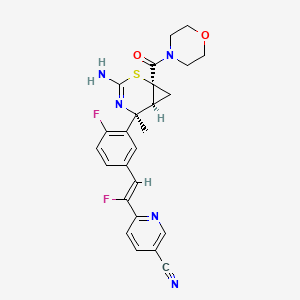
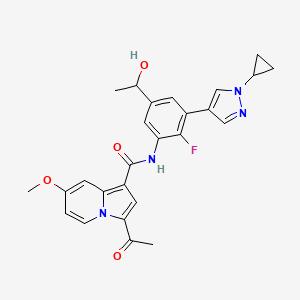

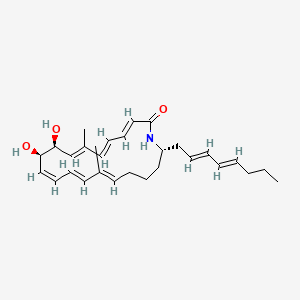
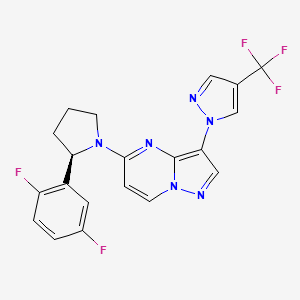
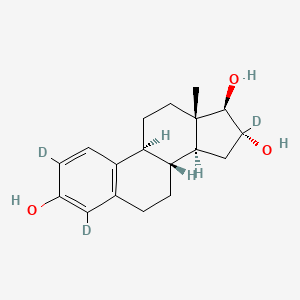
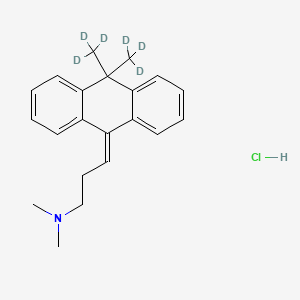
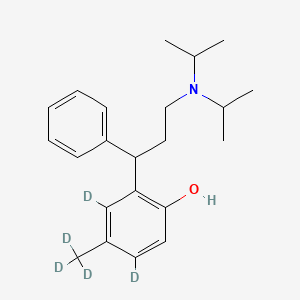
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
